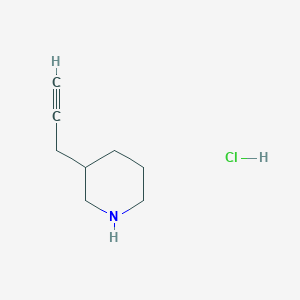

3-(Prop-2-yn-1-yl)piperidine hydrochloride

Description

Overview of the 3-(Prop-2-yn-1-yl)piperidine (B2837708) Hydrochloride Scaffold in Organic and Medicinal Chemistry

The 3-(Prop-2-yn-1-yl)piperidine hydrochloride scaffold is a bifunctional chemical entity that marries the structural rigidity and pharmacological relevance of the piperidine (B6355638) core with the synthetic versatility of the terminal alkyne provided by the propargyl group. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent motif in a vast number of natural products and synthetic pharmaceuticals. researchgate.netajchem-a.com Its presence can significantly influence the physicochemical properties of a molecule, such as its basicity, lipophilicity, and conformational flexibility, which in turn can modulate its biological activity.

The propargyl group (prop-2-yn-1-yl), with its terminal triple bond, serves as a key functional handle for a variety of chemical transformations. This alkyne moiety is particularly amenable to modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, facilitating its handling and application in various chemical and biological systems.

Strategic Importance of Piperidine and Propargyl Moieties in Chemical Synthesis

The strategic combination of the piperidine and propargyl moieties within a single molecule opens up a wide array of possibilities for synthetic chemists.

The piperidine moiety is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs. Its saturated, non-aromatic nature allows for the creation of three-dimensional structures, which can lead to more specific interactions with biological targets. The nitrogen atom within the piperidine ring can act as a basic center, influencing a molecule's pharmacokinetic profile, and can also be a point of further functionalization. The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available for their construction and modification. nih.gov

The propargyl moiety is a highly versatile functional group in organic synthesis. The terminal alkyne is a gateway to a multitude of chemical reactions, enabling the introduction of diverse molecular fragments. Key transformations involving the propargyl group include:

Click Chemistry: The CuAAC reaction with azides to form stable 1,2,3-triazole rings is a highly efficient and regioselective transformation. mdpi.com This reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and biocompatibility.

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Mannich-type Reactions: The reaction of the terminal alkyne with an amine and an aldehyde (or ketone) to produce propargylamines.

Cycloaddition Reactions: Participation in various cycloaddition reactions to construct more complex cyclic systems. nih.gov

The presence of both these strategic moieties in this compound makes it a valuable building block for the construction of diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Research Context: Addressing Complex Molecular Architectures and Functionalization

The development of new synthetic methodologies to create complex and functionally diverse molecules is a central theme in modern organic chemistry. Compounds like this compound are designed to facilitate this endeavor. The piperidine core provides a defined three-dimensional framework, while the propargyl group acts as a versatile anchor point for the attachment of various molecular entities.

Research in this area often focuses on utilizing the reactivity of the terminal alkyne to build upon the piperidine scaffold. For instance, the "click" reaction can be employed to conjugate the piperidine-containing molecule to other building blocks, such as peptides, carbohydrates, or fluorescent dyes, to create sophisticated molecular probes or targeted drug delivery systems.

Furthermore, the synthesis of derivatives of 3-(prop-2-yn-1-yl)piperidine itself presents a challenge in controlling stereochemistry at the 3-position of the piperidine ring. The development of stereoselective synthetic routes to access specific enantiomers or diastereomers of this compound is an active area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity.

While specific, detailed research findings on the synthesis and functionalization of this compound are not extensively documented in publicly available literature, the principles of organic synthesis allow for a clear understanding of its potential applications. The synthesis would likely involve the alkylation of a suitable 3-substituted piperidine precursor with a propargyl halide, or the reduction of a corresponding substituted pyridine (B92270).

The subsequent functionalization would heavily leverage the reactivity of the alkyne. The following table provides illustrative examples of the types of reactions the propargyl group can undergo, based on known transformations of similar alkynes.

| Reaction Type | Reagents and Conditions | Product Type |

| CuAAC (Click Chemistry) | Azide (B81097) (R-N₃), Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X), Pd catalyst, Cu(I) co-catalyst, base | Disubstituted alkyne |

| Mannich Reaction | Aldehyde (R'CHO), Secondary Amine (R"₂NH), Cu(I) catalyst | Propargylamine |

| [3+2] Cycloaddition | 1,3-dipole (e.g., Nitrile Oxide) | Five-membered heterocycle (e.g., Isoxazole) |

These examples highlight the synthetic utility of the propargyl group and, by extension, the potential of this compound as a versatile building block for the creation of complex and functionally diverse molecules. The strategic placement of the reactive alkyne on the medicinally relevant piperidine scaffold provides a powerful tool for chemists to explore new chemical space and develop novel molecular entities with tailored properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-prop-2-ynylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-4-8-5-3-6-9-7-8;/h1,8-9H,3-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVFRGCWBMMKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization Strategies of 3 Prop 2 Yn 1 Yl Piperidine Hydrochloride

Reactivity Profiles of the Alkyne Moiety

The terminal alkyne group of 3-(Prop-2-yn-1-yl)piperidine (B2837708) hydrochloride is the primary site for a variety of chemical reactions, enabling the construction of diverse molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their reliability, high yields, and simple purification. nih.govillinois.edu This reaction unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The CuAAC reaction is highly efficient and can be carried out under mild, often aqueous, conditions, making it suitable for a wide range of applications, including bioconjugation and materials science. nih.govnd.edu

The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. wikipedia.orgacs.org The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne for cycloaddition with an azide (B81097). wikipedia.orgjenabioscience.com Ligands can be used to accelerate the reaction and protect biomolecules from oxidative damage. jenabioscience.com The resulting triazole ring is a stable and rigid linker that can mimic the geometry of a peptide bond.

Table 1: Representative Conditions for CuAAC Reactions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | CuSO₄/Sodium Ascorbate, Cu(I) salts (e.g., CuI, CuBr) | Cu(I) is the active catalytic species. wikipedia.org |

| Solvent | t-BuOH/H₂O, DMSO, DMF, THF | Aqueous solvent mixtures are common for biocompatibility. illinois.edu |

| Temperature | Room temperature to mild heating | The reaction is often rapid at room temperature. nih.gov |

| Reactants | Terminal alkyne, organic azide | A wide variety of azides can be used. |

Cross-Coupling Reactions Involving the Terminal Alkyne

The terminal alkyne of 3-(Prop-2-yn-1-yl)piperidine hydrochloride can readily participate in various cross-coupling reactions to form new carbon-carbon bonds. The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, such as an amine. wikipedia.orgntu.edu.tw

The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes and has been widely applied in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.org Variations of the Sonogashira coupling have been developed, including copper-free versions and the use of different palladium catalysts and ligands to improve efficiency and substrate scope. libretexts.org

Table 2: Key Components of Sonogashira Coupling Reactions

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. libretexts.org |

| Copper Co-catalyst | CuI, CuBr | Facilitates the formation of the copper acetylide. wikipedia.org |

| Base | Triethylamine, Piperidine (B6355638), Diisopropylamine | Neutralizes the hydrogen halide byproduct. ntu.edu.tw |

| Solvent | THF, DMF, Acetonitrile (B52724) | Provides a suitable medium for the reaction. |

Other cross-coupling reactions involving terminal alkynes include Glaser coupling (homocoupling of alkynes) and Cadiot-Chodkiewicz coupling (cross-coupling of a terminal alkyne with a 1-haloalkyne). These reactions further expand the synthetic utility of the propargyl group.

Oxidation and Reduction Pathways of the Propargyl Group

The alkyne functionality of the propargyl group can undergo both oxidation and reduction. Catalytic hydrogenation of the triple bond can lead to the corresponding alkene (prop-2-en-1-yl) or, with complete reduction, the alkane (propyl) substituent. The choice of catalyst and reaction conditions determines the extent of reduction.

Oxidation of the propargyl group can lead to a variety of products. For instance, oxidative cleavage of the triple bond can yield carboxylic acids. Propargyl alcohols, which can be formed from the terminal alkyne, are versatile intermediates that can be oxidized to α,β-unsaturated ketones or other functional groups. researchgate.netresearchgate.net

Nucleophilic Additions to the Alkyne Functionality

While the alkyne in 3-(Prop-2-yn-1-yl)piperidine is not strongly activated, nucleophilic additions can still occur, particularly under forcing conditions or with activation. bham.ac.ukacs.orgresearchgate.net The addition of nucleophiles such as amines, thiols, and alcohols across the triple bond can lead to the formation of enamines, vinyl sulfides, and vinyl ethers, respectively. acs.org These reactions, often referred to as Michael-type additions when the alkyne is activated, are a powerful method for C-N, C-S, and C-O bond formation. acs.orgresearchgate.net The regioselectivity of the addition can be influenced by the nature of the nucleophile and the reaction conditions.

Participation in Cycloaddition Reactions (e.g., [2+2+2] cycloadditions)

The alkyne moiety can participate in various cycloaddition reactions. rsc.org A notable example is the transition metal-catalyzed [2+2+2] cycloaddition of three alkyne molecules to form a substituted benzene (B151609) ring. researchgate.netnih.gov This reaction provides a highly efficient and atom-economical route to polysubstituted aromatic compounds. nih.gov By co-cyclizing this compound with two other alkyne partners, complex piperidine-substituted aromatic systems can be constructed in a single step. rsc.org Similarly, co-cyclization with a nitrile can lead to the formation of substituted pyridines. researchgate.net

Transformations and Functionalization of the Piperidine Ring

The piperidine ring in this compound offers additional sites for chemical modification. The secondary amine can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. These transformations allow for the introduction of a wide range of substituents, modulating the steric and electronic properties of the molecule.

Furthermore, C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at specific positions. nih.gov Depending on the directing group and catalyst used, it is possible to achieve regioselective functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.gov This allows for the synthesis of a diverse library of substituted piperidine derivatives. The piperidine scaffold can also participate in cycloaddition reactions to form annulated piperidines. tcichemicals.com

N-Alkylation and N-Derivatization Reactions

The secondary amine of the piperidine ring in 3-(prop-2-yn-1-yl)piperidine is a versatile handle for a variety of N-alkylation and N-derivatization reactions. These transformations are fundamental for introducing diverse substituents that can modulate the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation:

N-alkylation of the piperidine nitrogen can be readily achieved using a variety of alkylating agents in the presence of a suitable base to neutralize the generated acid. Common alkylating agents include alkyl halides (iodides, bromides, and chlorides) and alkyl sulfonates. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

| Alkylating Agent | Base | Solvent | Typical Yield (%) |

| Methyl Iodide | Potassium Carbonate | Acetonitrile | >90 |

| Ethyl Bromide | Sodium Bicarbonate | Ethanol | 85-95 |

| Benzyl Chloride | Triethylamine | Dichloromethane | 80-90 |

| Propargyl Bromide | Cesium Carbonate | Acetonitrile | >95 |

N-Acylation:

N-acylation introduces an amide functionality, which can act as a key structural motif or a precursor for further transformations. This reaction is typically performed using acid chlorides or anhydrides in the presence of a base.

| Acylating Agent | Base | Solvent | Typical Yield (%) |

| Acetyl Chloride | Pyridine (B92270) | Dichloromethane | >95 |

| Acetic Anhydride | Triethylamine | Dichloromethane | >95 |

| Benzoyl Chloride | Pyridine | Dichloromethane | 90-98 |

N-Sulfonylation:

The synthesis of N-sulfonylated derivatives, or sulfonamides, is another important derivatization strategy. These reactions are generally carried out by treating the piperidine with a sulfonyl chloride in the presence of a base.

| Sulfonylating Agent | Base | Solvent | Typical Yield (%) |

| p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 90-98 |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | >95 |

Derivatization of the Alkyne Moiety:

The terminal alkyne of the propargyl group is a highly versatile functional group that can participate in a variety of reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira coupling.

The CuAAC reaction provides a highly efficient route to 1,2,3-triazoles by reacting the alkyne with an organic azide in the presence of a copper(I) catalyst. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This reaction is a powerful tool for the synthesis of substituted alkynes.

Selective Functionalization of the Piperidine Ring at Various Positions

Direct and selective functionalization of the C-H bonds of the piperidine ring presents a significant challenge due to the similar reactivity of the various methylene (B1212753) groups. However, recent advances in catalysis and synthetic methodology have enabled the targeted introduction of substituents at different positions of the piperidine ring. These strategies often rely on the use of a directing group on the piperidine nitrogen to control the regioselectivity of the C-H activation step. For a substrate like 3-(prop-2-yn-1-yl)piperidine, initial N-protection would be a prerequisite for many of these transformations.

Functionalization at the C2 Position:

The C2 position, being adjacent to the nitrogen atom, is electronically activated. Directed metalation strategies, often employing N-amido or N-carbamoyl directing groups, can facilitate deprotonation and subsequent electrophilic trapping at this position. Rhodium-catalyzed C-H insertion reactions have also been shown to favor the C2 position. nih.gov

Functionalization at the C3 Position:

The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. nih.gov Therefore, direct C-H functionalization at this position is challenging. An indirect approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by a reductive ring-opening of the cyclopropane (B1198618) intermediate to introduce substituents at the C3 position. nih.gov

Functionalization at the C4 Position:

The C4 position is sterically more accessible than the C2 position. By employing bulky catalysts and specific directing groups on the nitrogen, the steric hindrance around the C2 position can be exploited to favor C-H functionalization at the C4 position. nih.gov Palladium-catalyzed C-H arylation of piperidines with C3 aminoquinoline amide directing groups has been shown to be highly selective for the C4 position.

| Position | Strategy | Directing Group (Example) | Catalyst (Example) |

| C2 | Directed Lithiation-Electrophilic Trap | N-Pivaloyl | n-BuLi |

| C2 | Rh-catalyzed C-H Insertion | N-Boc | Rh₂(OAc)₄ |

| C3 | Cyclopropanation/Ring-Opening | N-Boc | Rh₂(esp)₂ |

| C4 | Directed C-H Arylation | C3-Aminoquinoline Amide | Pd(OAc)₂ |

It is important to note that for the application of these selective functionalization methods to this compound, the secondary amine would first need to be protected with a suitable directing group, such as a Boc- or Pivaloyl-group. The choice of the directing group is critical as it not only controls the regioselectivity but also influences the reactivity of the substrate.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the 3-(Prop-2-yn-1-yl)piperidine (B2837708) hydrochloride molecule. While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on the well-established chemical shifts of the piperidine (B6355638) ring and the propargyl functional group.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to show distinct signals for both the piperidine ring and the propargyl side chain. In the hydrochloride salt, the piperidine nitrogen is protonated, leading to a downfield shift for adjacent protons (H2, H6) due to the inductive effect of the positive charge. The acetylenic proton (H1') is expected to appear as a triplet, coupled to the methylene (B1212753) protons (H3'). The methylene protons, in turn, would present as a doublet.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. The piperidine ring carbons (C2-C6) are expected in the aliphatic region. The sp-hybridized carbons of the alkyne group (C1', C2') are highly characteristic and appear in a distinct downfield region (70-90 ppm).

¹⁵N NMR Spectroscopy : The ¹⁵N NMR spectrum, while less common, can confirm the chemical environment of the nitrogen atom. For a protonated secondary amine within a saturated ring like piperidinium (B107235), the nitrogen signal is expected to appear at a characteristic chemical shift, distinguishable from its free base form. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Prop-2-yn-1-yl)piperidine hydrochloride Predicted values are based on standard chemical shift ranges for piperidine and propargyl moieties.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine NH₂⁺ | Broad singlet, ~9.0-10.0 | N/A |

| Piperidine H2, H6 | Multiplet, ~3.0-3.5 | ~45-55 |

| Piperidine H3 | Multiplet, ~2.0-2.5 | ~35-45 |

| Piperidine H4, H5 | Multiplet, ~1.5-2.0 | ~20-30 |

| Propargyl H1' (-C≡CH ) | Triplet, ~2.2-2.5 | ~70-80 |

| Propargyl C2' (-C ≡CH) | N/A | ~80-90 |

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment would confirm proton-proton couplings. Key correlations would be observed between the H3 proton of the piperidine ring and its neighbors (H2, H4) as well as the attached propargyl methylene protons (H3'). A distinct correlation between the propargyl methylene protons (H3') and the acetylenic proton (H1') would definitively establish the propargyl fragment. vulcanchem.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. This would allow for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum. For example, the signals for the piperidine protons at C2/C6 would correlate with the carbon signal around 45-55 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space proximity of protons. It would be instrumental in determining the conformation of the piperidine ring (typically a chair conformation) and the relative stereochemistry, specifically whether the propargyl substituent occupies an axial or equatorial position.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.

For 3-(Prop-2-yn-1-yl)piperidine (free base, formula C₈H₁₃N), the analysis would yield:

Nominal Mass : 123 amu

Monoisotopic Mass : 123.1048 g/mol

In a typical mass spectrometry experiment (e.g., ESI-MS), the hydrochloride salt would be observed as the protonated free base, [M+H]⁺.

HRMS : High-resolution mass spectrometry would provide a highly accurate mass measurement of the protonated molecule ([C₈H₁₄N]⁺), calculated to be m/z 124.1121. This precise measurement allows for the unambiguous confirmation of the elemental formula.

Fragmentation analysis would likely show characteristic losses, such as the loss of the propargyl group or cleavage of the piperidine ring, further supporting the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | ~2150 | Weak to Medium |

| Ammonium (B1175870) | N⁺-H Stretch | 2700-3000 | Broad |

The presence of a sharp peak around 3300 cm⁻¹ and a weaker peak around 2150 cm⁻¹ would strongly indicate the terminal alkyne of the propargyl group. researchgate.net The broad absorption in the 2700-3000 cm⁻¹ range is characteristic of the N-H stretching vibrations in the piperidinium cation.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping the precise atomic positions in the solid state. Although a crystal structure for this compound is not publicly available, this technique would yield invaluable information.

If a suitable crystal were analyzed, the resulting data would confirm:

Connectivity : The exact bonding arrangement, confirming the attachment of the propargyl group to the C3 position of the piperidine ring.

Conformation : The piperidine ring would be expected to adopt a stable chair conformation. The analysis would reveal whether the propargyl substituent occupies an axial or equatorial position.

Ionic Interactions : The structure would detail the hydrogen bonding and electrostatic interactions between the piperidinium cation and the chloride anion.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles would be obtained, providing insight into the molecular geometry.

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of a compound and for separating it from any impurities.

A suitable method for analyzing the polar, basic compound this compound would likely involve:

Technique : Reversed-phase HPLC.

Stationary Phase : A C18 column.

Mobile Phase : A gradient mixture of an acidic aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic mobile phase ensures the analyte is in its protonated, more water-soluble form, leading to good peak shape.

Detection : Since the molecule lacks a strong UV chromophore, detection could be achieved using a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by interfacing the HPLC system with a mass spectrometer (LC-MS).

This method would effectively separate the target compound from starting materials, by-products, or degradation products, allowing for accurate purity determination, typically reported as a percentage of the total peak area.

Computational Chemistry and Molecular Modeling Studies of 3 Prop 2 Yn 1 Yl Piperidine Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for examining the intrinsic properties of molecules. DFT has been employed to determine the optimized geometry and electronic landscape of piperidine (B6355638) derivatives, providing a foundational understanding of their chemical behavior. nih.govnih.gov

Geometry optimization is a computational procedure to find the most stable arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For the piperidine ring in compounds like 3-(Prop-2-yn-1-yl)piperidine (B2837708), this typically involves identifying the most stable conformation. The piperidine ring is flexible and commonly adopts a chair conformation, which is generally more stable than boat or twist-boat forms. nih.gov

Conformational analysis of substituted piperidines involves determining the orientation of the substituent groups (in this case, the prop-2-yn-1-yl group) as either axial or equatorial. The relative stability of these conformers is crucial as the three-dimensional shape of the molecule dictates how it can interact with biological targets. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to optimize these geometries and calculate their relative energies. nih.govnih.gov For similar piperidine systems, studies have shown that different ring conformations like distorted boats can also exist. nih.gov

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair (Equatorial) | 0.00 | ~55-60° (ring) |

| Chair (Axial) | 1.5 - 2.5 | ~55-60° (ring) |

| Twist-Boat | 5.0 - 6.0 | Variable |

| Boat | 6.0 - 7.0 | Variable |

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com

For piperidine derivatives, the HOMO is often localized on the piperidine ring and associated atoms, while the LUMO can be distributed across the entire molecule. nih.gov The analysis of charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies electron-rich (negative potential) and electron-deficient (positive potential) regions. These regions are key to understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for molecular recognition by biological targets. nih.govdergipark.org.trmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: This data is representative for substituted piperidine systems and is intended to illustrate typical computational outputs.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.3 to 6.5 |

Molecular Docking Simulations for Investigating Molecular Interactions

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. This method is crucial for understanding the molecular basis of a drug's action and for designing new, more effective therapeutic agents. nih.govnih.gov

Docking simulations place the ligand, 3-(Prop-2-yn-1-yl)piperidine, into the binding site of a target protein and score the different orientations, or "poses," based on their predicted binding affinity. nih.gov This process allows for the identification of the most probable binding mode. Furthermore, it reveals the key amino acid residues in the protein's active site that form critical interactions with the ligand. nih.gov For piperidine-containing compounds, important interactions often involve the protonated nitrogen atom forming hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate. nih.gov The propargyl group (prop-2-yn-1-yl) can participate in hydrophobic interactions within nonpolar pockets of the binding site. mdpi.com Studies on similar compounds have identified interactions with residues such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). nih.gov

The insights gained from molecular docking are fundamental to rational ligand design. nih.govmdpi.com By understanding the specific interactions that contribute to binding affinity and selectivity, chemists can modify the ligand's structure to enhance these interactions. mdpi.com For example, if docking reveals an unoccupied hydrophobic pocket near the propargyl group, this group could be extended or substituted to better fill that space, potentially increasing binding potency. researchgate.net Similarly, if a hydrogen bond is identified as weak, the ligand can be altered to include a better hydrogen bond donor or acceptor. This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. mdpi.com This provides a more realistic picture of the binding process and the flexibility of the complex. mdpi.com

MD simulations can be used to assess the stability of binding poses predicted by docking. nih.gov By observing the trajectory of the ligand in the binding site over nanoseconds or longer, researchers can confirm whether the key interactions are maintained. MD also allows for the exploration of the conformational landscape of both the ligand and the protein, revealing how they adapt to each other upon binding. nih.govresearchgate.net These simulations can identify different conformational states and the transitions between them, providing a deeper understanding of the binding dynamics. nih.gov Furthermore, advanced MD techniques can be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational approaches are instrumental in developing these relationships, especially when experimental data for a series of related compounds is available. For a molecule like 3-(Prop-2-yn-1-yl)piperidine hydrochloride, computational SAR studies would typically involve the following:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. By modeling the interactions between this compound and a potential target, researchers could identify key binding interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to its activity. The binding affinity can be estimated through scoring functions, providing a virtual measure of potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a group of molecules with their biological activities. To build a QSAR model for derivatives of 3-(Prop-2-yn-1-yl)piperidine, a dataset of compounds with known activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to derive a predictive model. Such a model could be used to estimate the activity of newly designed, unsynthesized analogs.

Table 1: Hypothetical Computational SAR Data for 3-(Prop-2-yn-1-yl)piperidine Analogues

A hypothetical dataset for a QSAR study might look like the following table. Note: This data is illustrative and not based on actual experimental results for this specific compound.

| Compound ID | Modification on Piperidine Ring | Calculated LogP | Predicted Binding Affinity (kcal/mol) |

| 1 | 3-(Prop-2-yn-1-yl) | 2.1 | -7.5 |

| 2 | 3-(But-2-yn-1-yl) | 2.5 | -7.8 |

| 3 | 3-(Pent-2-yn-1-yl) | 2.9 | -8.1 |

| 4 | 4-(Prop-2-yn-1-yl) | 2.1 | -6.9 |

| 5 | 3-(Prop-2-en-1-yl) | 2.0 | -6.5 |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is determined by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting the physicochemical properties of a solid form, such as solubility and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.

For this compound, a Hirshfeld surface analysis would involve:

Generation of the Hirshfeld Surface: The analysis is based on the electron distribution of the molecule calculated from its crystal structure data. The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, enclosing the molecule.

Mapping of Properties: Various properties can be mapped onto this surface. A commonly used property is the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds.

While a specific Hirshfeld analysis for this compound has not been reported, studies on other molecules containing a prop-2-yn-1-yl group show the importance of H···H, C···H, and hydrogen bonding interactions in their crystal packing. nih.gov For the hydrochloride salt, strong N-H···Cl hydrogen bonds would be expected to be a dominant feature in the crystal structure.

Table 2: Expected Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis

Based on analyses of similar structures, the following table presents a hypothetical breakdown of intermolecular contacts for this compound. Note: This data is illustrative and not based on actual experimental results.

| Contact Type | Expected Contribution (%) | Description |

| H···H | 40 - 50% | Van der Waals interactions between hydrogen atoms. |

| Cl···H | 20 - 30% | Strong hydrogen bonding involving the chloride ion and hydrogen atoms on the piperidinium (B107235) nitrogen and potentially other C-H groups. |

| C···H | 15 - 25% | Weaker C-H···π interactions and other van der Waals contacts. |

| N···H | 5 - 10% | Primarily representing the strong N-H···Cl hydrogen bond. |

Role As a Building Block and Scaffold in Advanced Chemical Research

Versatile Intermediate for the Synthesis of Complex Organic Molecules

3-(Prop-2-yn-1-yl)piperidine (B2837708) hydrochloride is a valuable bifunctional building block in organic synthesis, prized for its combination of a saturated nitrogen heterocycle and a reactive terminal alkyne. The piperidine (B6355638) ring is a prevalent scaffold in a vast number of natural products and synthetic pharmaceuticals, offering a three-dimensional structure that can be crucial for biological activity. ajchem-a.comnih.gov The propargyl group, containing a terminal alkyne, provides a reactive handle for a wide array of chemical transformations, making this compound a versatile intermediate for the construction of more complex molecular architectures. mdpi.com

The reactivity of the terminal alkyne allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. One of the most significant applications of the propargyl group is in cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.govjenabioscience.com This reaction enables the efficient and regiospecific formation of 1,2,3-triazole rings, which can link the piperidine scaffold to other molecular fragments. The resulting triazole is not merely a linker but can also act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.

Furthermore, the alkyne moiety can undergo various other transformations, including:

Sonogashira coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of substituted alkynes and conjugated systems.

Mannich-type reactions: The acidic proton of the terminal alkyne can be involved in reactions to form propargylamines, which are themselves important intermediates for the synthesis of various biologically active compounds. nih.gov

Michael additions: The alkyne can act as a Michael acceptor, reacting with nucleophiles in conjugate addition reactions to form various functionalized products. nih.gov

Hydration and hydroamination: The triple bond can be functionalized through the addition of water or amines, leading to ketones/aldehydes or enamines/imines, respectively, which can be further elaborated.

The piperidine nitrogen, after deprotection from its hydrochloride salt, can be functionalized through N-alkylation, N-acylation, or reductive amination, allowing for the introduction of additional diversity and complexity to the molecule. This dual reactivity of both the piperidine ring and the propargyl side chain makes 3-(Prop-2-yn-1-yl)piperidine hydrochloride a powerful tool for medicinal chemists and synthetic organic chemists in the creation of novel and complex organic molecules.

Contribution to Chemical Library Design and Combinatorial Synthesis

The structural features of this compound make it an excellent building block for the design and synthesis of chemical libraries, particularly in the context of drug discovery. Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds for high-throughput screening. nih.gov The propargyl group is especially well-suited for this purpose due to its compatibility with click chemistry. youtube.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and orthogonal transformation, meaning it proceeds under mild conditions and does not interfere with most other functional groups. This allows for the reliable and predictable synthesis of a large library of compounds by reacting 3-(prop-2-yn-1-yl)piperidine with a diverse collection of organic azides. Each azide (B81097) introduces a different substituent, leading to a library of triazole-containing piperidine derivatives. This approach has been widely adopted for the generation of libraries of potential drug candidates.

The general scheme for such a combinatorial synthesis is outlined below:

| Step | Description | Reactants | Product |

| 1 | Deprotection | This compound | 3-(Prop-2-yn-1-yl)piperidine (free base) |

| 2 | Diversification of the piperidine nitrogen (optional) | 3-(Prop-2-yn-1-yl)piperidine, various alkyl halides or acyl chlorides | N-substituted 3-(prop-2-yn-1-yl)piperidine derivatives |

| 3 | Combinatorial Click Reaction | N-substituted 3-(prop-2-yn-1-yl)piperidine derivatives, a library of diverse organic azides (R-N₃) | A library of 1,2,3-triazole-linked piperidine compounds |

This strategy allows for the exploration of a vast chemical space around the piperidine scaffold. The resulting libraries can be screened for activity against a variety of biological targets. The modular nature of this approach, where different piperidine modifications can be combined with a wide array of azides, provides a powerful platform for hit and lead discovery in drug development.

Development of Novel Materials and Functional Systems

The unique chemical properties of this compound also lend themselves to the development of novel materials and functional systems. The terminal alkyne is a key functional group for polymerization and for grafting molecules onto surfaces.

For instance, the alkyne group can participate in alkyne polymerization reactions, potentially leading to the formation of polymers with piperidine side chains. Such polymers could have interesting properties for applications such as anion exchange membranes in fuel cells, as the piperidine nitrogen can be quaternized to create positively charged sites. google.com The incorporation of the rigid piperidine ring into a polymer backbone could also impart specific conformational constraints and thermal properties to the material.

Furthermore, the alkyne functionality is ideal for the surface modification of materials via click chemistry. For example, a material with an azide-functionalized surface could be readily modified by reacting it with 3-(prop-2-yn-1-yl)piperidine. This could be used to:

Create functional coatings: The piperidine moiety could alter the surface properties, such as hydrophilicity or charge.

Develop stationary phases for chromatography: Immobilizing chiral piperidine derivatives could lead to new chiral stationary phases for the separation of enantiomers.

Fabricate biosensors: The piperidine scaffold could be further functionalized with recognition elements for specific analytes.

The ability to create well-defined functional polymers and to modify surfaces with high efficiency and specificity through click chemistry makes 3-(prop-2-yn-1-yl)piperidine a promising building block in materials science. researchgate.net

Strategic Scaffold in Structure-Based Design and Chemical Biology Research

In structure-based drug design, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a focused library of compounds for a specific biological target. The 3-(prop-2-yn-1-yl)piperidine moiety serves as an excellent strategic scaffold for this purpose. The piperidine ring provides a rigid, three-dimensional framework that can be oriented within the binding site of a protein, while the propargyl group offers a vector for introducing substituents that can interact with specific sub-pockets of the target. nih.gov

The structure-activity relationship (SAR) of piperidine-containing compounds has been extensively studied for a variety of targets. researchgate.netresearchgate.net For example, the stereochemistry and substitution pattern of the piperidine ring can have a profound impact on the biological activity and selectivity of a compound. The propargyl group can be used to introduce moieties that can form covalent bonds with the target protein, leading to irreversible inhibitors, or to introduce probes for chemical biology studies.

Some examples of how this scaffold can be strategically employed include:

| Research Area | Strategic Application of the Scaffold |

| Enzyme Inhibition | The piperidine ring can mimic the natural substrate or transition state, while the propargyl group can be used to introduce functionalities that interact with the active site or form covalent adducts. |

| Receptor Modulation | The scaffold can be used to position key pharmacophoric elements in the correct orientation for binding to a receptor. The propargyl group allows for the exploration of different substituents to optimize affinity and selectivity. |

| Chemical Probes | The alkyne can be used to attach reporter tags, such as fluorescent dyes or biotin, via click chemistry. mdpi.com This allows for the creation of chemical probes to study the localization, trafficking, and interactions of the target protein in living systems. nih.govpageplace.de |

The combination of a well-established pharmacophoric element (the piperidine ring) with a highly versatile functional group (the terminal alkyne) makes this compound a powerful and strategic scaffold for modern chemical biology and drug discovery research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Prop-2-yn-1-yl)piperidine hydrochloride, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC). Key parameters include:

-

Temperature : Maintain 0–5°C during propiolic acid coupling to minimize side reactions .

-

Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of intermediates .

-

Purification : Column chromatography (silica gel, eluent: 5–10% methanol in DCM) or recrystallization (ethanol/water) improves purity .

- Data Table :

| Route | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Nucleophilic Sub. | 65–75 | ≥95% | Epimerization at piperidine |

| CuAAC | 50–60 | ≥90% | Copper residue removal |

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

- Handling : Use nitrile gloves and fume hoods; avoid dust formation (risk of respiratory irritation, H335 ).

- Stability Data :

| Condition | Degradation (%) (30 days) |

|---|---|

| 25°C, open air | 15–20 |

| –20°C, inert gas | <2 |

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for 3-(Prop-2-yn-1-yl)piperidine derivatives?

- Methodology :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Reaction path screening : ICReDD’s algorithm reduces experimental trials by 70% by predicting optimal conditions (e.g., solvent, catalyst) .

- Case Study : DFT-guided optimization of alkyne coupling increased yield from 55% to 82% .

Q. What strategies resolve contradictions in toxicity data for piperidine hydrochloride derivatives?

- Approach :

- Cross-referencing : Compare GHS classifications (e.g., H302 in vs. unclassified in ).

- In vitro validation : Conduct MTT assays on HEK293 cells; IC50 values clarify acute toxicity thresholds .

- Data Table :

| Source | Toxicity Classification | Experimental IC50 (µM) |

|---|---|---|

| Indagoo | H302 (oral) | 450 ± 30 |

| Kishida | Unclassified | >1000 |

Q. How does the electronic structure of the propargyl group influence the reactivity of this compound?

- Mechanistic Insight :

- The sp-hybridized carbon in the propargyl group enhances electrophilicity, facilitating nucleophilic attack at the β-position .

- Steric effects from the piperidine ring slow dimerization by 40% compared to acyclic analogs .

- Spectroscopic Evidence :

- NMR : δ 2.1–2.3 ppm (piperidine CH2) shifts upfield due to alkyne conjugation .

- IR : Alkyne C≡C stretch at 2100 cm⁻¹ confirms intact propargyl group .

Methodological Guidelines

Q. What analytical techniques are critical for characterizing this compound?

- Protocol :

HPLC-MS : C18 column (acetonitrile/0.1% formic acid), monitor m/z 182.1 [M+H]⁺ .

XRD : Resolve piperidine chair conformation and alkyne geometry .

TGA : Assess thermal stability (decomposition onset: 220°C ).

Q. How to design a kinetic study for propargyl-piperidine reactions under varying pH?

- Experimental Design :

- Variables : pH (2–12), temperature (25–60°C).

- Monitoring : Use UV-Vis at 254 nm for real-time alkyne consumption .

- Rate Constants :

| pH | k (s⁻¹) ×10³ |

|---|---|

| 7 | 1.2 ± 0.1 |

| 10 | 3.8 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.